1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Catalog No.
S515727
CAS No.
268550-95-4
M.F
C37H71O8P
M. Wt
674.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol,...

CAS Number

268550-95-4

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

Molecular Formula

C37H71O8P

Molecular Weight

674.9 g/mol

InChI

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1

InChI Key

OPVZUEPSMJNLOM-QEJMHMKOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Solubility

Soluble in DMSO

Synonyms

16:0-18:1 PG

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is 674.4887 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of 1,2-diacyl-sn-glycerol 3-phosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphates [GP10] -> Diacylglycerophosphates [GP1001]. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Membrane Structure and Function

POPG is a major component of the inner mitochondrial membrane and plays a crucial role in maintaining its structure and function [1]. Researchers use POPG to create artificial bilayers that mimic the structure of natural membranes. These bilayers serve as model systems to study various membrane-related processes, such as ion transport, protein-lipid interactions, and the effects of drugs on membranes [2, 3].

  • Source:
    • [1] Phosphatidylglycerol content in the inner mitochondrial membrane of rat liver and yeast ()
    • [2] Formation and characterization of liposomes prepared using mixtures of various saturated phosphatidylglycerols ()
    • [3] Liposomes for modeling cell membranes ()

Drug Delivery Research

POPG's ability to form liposomes, spherical structures that enclose an aqueous core, makes it valuable in drug delivery research. These liposomes can be engineered to deliver drugs specifically to target cells by incorporating targeting moieties on their surface [4]. Additionally, POPG's negative charge can aid in cellular uptake through interactions with positively charged components on the cell surface [5].

  • Source:
    • [4] Liposomal drug delivery systems: A review of basic principles and recent applications ()
    • [5] Cellular trafficking and cytotoxicity of liposomes ()

Studying Protein-Lipid Interactions

POPG's negatively charged headgroup can interact with positively charged regions of proteins. Researchers use POPG to study these interactions, which play a crucial role in various cellular processes [6]. By investigating how proteins bind to POPG-containing membranes, scientists can gain insights into protein function and regulation.

  • Source: [6] Specific binding of acylated peptides to phosphatidylglycerol-containing membranes ()

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is a synthetic phospholipid that plays a crucial role in various biological and pharmaceutical applications. It is primarily known as a component of surfactants used in treating infant respiratory distress syndrome. This compound features a unique structure with palmitic acid (C16:0) and oleic acid (C18:1) moieties attached to the glycerol backbone, contributing to its amphiphilic properties, which are essential for surfactant activity in the lungs .

Chemical Structure

  • Molecular Formula: C40H76NaO10P
  • Molecular Weight: Approximately 771 Da
  • IUPAC Name: (2,3-dihydroxypropoxy)[(2R)-3-(hexadecanoyloxy)-2-[(9Z)-octadec-9-enoyloxy]propoxy]phosphinic acid
  • CAS Number: 268550-95-4

  • POPG plays a role in cell membrane structure and function by interacting with other molecules in the membrane.
  • The specific mechanisms of action of POPG depend on the context and are still being investigated [].
  • POPG is generally considered to be a low-hazard compound.
  • However, as with any laboratory chemical, it is important to handle it with care and follow proper safety procedures.

The chemical reactivity of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is primarily characterized by its ability to form vesicles and liposomes. These reactions are significant in drug delivery systems and membrane studies. The phospholipid can undergo hydrolysis under certain conditions, leading to the release of fatty acids and glycerol, which can influence its biological activity and stability .

This compound exhibits several biological activities:

  • Surfactant Properties: It reduces surface tension in the alveoli, preventing collapse and facilitating gas exchange in the lungs, particularly in neonates with respiratory distress .
  • Cell Membrane Component: It serves as a critical component of bacterial membranes, influencing membrane fluidity and permeability .
  • Vesicle Formation: It plays a role in vesicle aggregation assays and lipid/liposome studies, contributing to cellular processes such as endocytosis and membrane fusion .

The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol typically involves the following steps:

  • Glycerol Phosphorylation: Starting with glycerol, it is phosphorylated to form glycerophosphate.
  • Acylation: The glycerophosphate is then acylated with palmitic acid at the sn-1 position and oleic acid at the sn-2 position through enzymatic or chemical methods.
  • Sodium Salt Formation: The final product is converted into its sodium salt form for enhanced solubility in aqueous environments.

These methods ensure high purity and yield, essential for pharmaceutical applications .

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt has various applications:

  • Pharmaceuticals: Used in formulations for treating respiratory diseases.
  • Biotechnology: Acts as a standard in lipid studies and vesicle aggregation assays.
  • Research: Utilized in studies related to membrane dynamics and lipid interactions .

Interaction studies involving this phospholipid often focus on its compatibility with other lipids and proteins. These studies reveal insights into:

  • Membrane Fluidity: How the presence of this compound affects the fluidity of lipid bilayers.
  • Protein Binding: Its role in modulating protein interactions within cellular membranes.

Such interactions are crucial for understanding its functionality in biological systems .

Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoglycerolContains a hydroxyl group at sn-2 positionMore polar, influencing membrane interactions
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol)Oleic acid at sn-1 positionDifferent acyl chain positioning affecting properties
DipalmitoylphosphatidylcholineTwo palmitic acids at sn positionsCommonly used in liposome formulations

The unique combination of palmitic and oleic acids at specific positions contributes to its distinct physical and chemical properties, making it particularly effective as a lung surfactant compared to other phospholipids .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

13.1

Exact Mass

674.4887

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphates [GP10] -> Diacylglycerophosphates [GP1001]

Dates

Modify: 2023-08-15

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